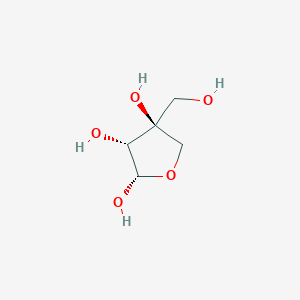

D-Apio-beta-L-furanose

Description

Structure

3D Structure

Properties

CAS No. |

30912-14-2 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(2S,3R,4S)-4-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4-,5-/m0/s1 |

InChI Key |

ASNHGEVAWNWCRQ-YUPRTTJUSA-N |

Isomeric SMILES |

C1[C@]([C@H]([C@H](O1)O)O)(CO)O |

Canonical SMILES |

C1C(C(C(O1)O)O)(CO)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of D Apio β L Furanose and Its Analogs

Total Synthesis Approaches to Apiose Furanoses

The creation of apiose from simpler, achiral precursors or other sugars has been a significant area of research, leading to both classical and modern stereoselective methodologies.

One of the foundational methods for synthesizing branched-chain sugars like apiose is the aldol (B89426) condensation. This reaction involves the formation of a carbon-carbon bond by reacting an enolate ion with a carbonyl compound. sigmaaldrich.com A straightforward and effective synthesis for both D- and L-apiose utilizes an aldol condensation of a protected furanose with formaldehyde (B43269) under alkaline conditions as the central reaction. cdnsciencepub.com This approach leverages a readily available starting sugar and introduces the characteristic hydroxymethyl branch at the C3 position. The reaction generally proceeds through the formation of a β-hydroxy aldehyde or ketone, which is the hallmark of an aldol addition product. sigmaaldrich.com While effective for producing the basic apiose skeleton, controlling the stereochemistry at the newly formed tertiary carbon can be a challenge, often resulting in mixtures of isomers that require subsequent separation. The process can be manipulated to produce either the D- or L-enantiomer by starting with the corresponding D- or L-furanose precursor.

To overcome the stereochemical control limitations of classical methods, more advanced synthetic strategies have been developed. These methodologies aim to provide high diastereoselectivity in the construction of the apiose core. A notable de novo synthetic method provides a catalytic and asymmetric route to apiose and its derivatives. researchgate.net This approach features a sequence of metal-catalyzed reactions, including a key palladium-catalyzed asymmetric intermolecular hydroalkoxylation of an alkoxyallene, followed by ring-closing metathesis (RCM). researchgate.net This strategy allows for precise control over the stereocenters and has been successfully applied to the efficient synthesis of various apiose-containing disaccharides and trisaccharides. researchgate.net Such methods represent a significant advancement, enabling the construction of complex apiose-containing molecules with high stereochemical purity, which is crucial for their biological evaluation. semanticscholar.org

Table 1: Comparison of Synthetic Approaches to Apiose Furanoses

| Methodology | Key Reaction | Starting Materials (Example) | Stereocontrol | Advantages |

|---|---|---|---|---|

| Aldol Condensation | Aldol reaction | Protected D- or L-furanose, Formaldehyde | Moderate; depends on substrate control | Simple, uses readily available starting materials. cdnsciencepub.com |

| De Novo Synthesis | Palladium-catalyzed hydroalkoxylation, Ring-Closing Metathesis (RCM) | Alkoxyallene | High; catalyst-controlled | High stereoselectivity, versatile for analogs. researchgate.net |

Synthesis of D-Apio-β-L-furanose Containing Glycosides and Nucleosides

Incorporating the apiofuranose unit into larger structures requires precise control of the glycosidic bond formation and selective protection of hydroxyl groups.

The formation of glycosidic bonds, or glycosylation, is a critical step in the synthesis of apiosides. In nature, this process is typically catalyzed by uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs), which exhibit high efficiency and selectivity. nih.gov For example, specific apiosyltransferases have been identified that catalyze the 2″-O-apiosylation of flavonoid glycosides, showing strict selectivity for the UDP-apiose sugar donor. nih.govresearchgate.netresearchgate.net

In chemical synthesis, achieving high regioselectivity and stereoselectivity is a primary challenge. The outcome of a glycosylation reaction depends heavily on the nature of the glycosyl donor (the apiose derivative with a leaving group at the anomeric carbon), the glycosyl acceptor (the molecule to be glycosylated), and the reaction conditions. Various apiofuranose derivatives have been employed as glycosyl donors, including thioglycosides, 1-O-acetates, and glycosyl bromides. rsc.org The choice of protecting groups on the apiose donor is also critical. For instance, a 2,3-O-isopropylidene group is often used to maintain the correct (3R) configuration of the apiofuranose ring during synthesis. rsc.orgresearchgate.net However, the remarkable stability of this particular acetal (B89532) can complicate later deprotection steps, sometimes requiring its replacement with a more labile group like a benzylidene acetal for the synthesis of more complex oligosaccharides. rsc.orgresearchgate.net

The chemical synthesis of apiose-containing oligosaccharides is essential for studying the structure and function of complex plant cell wall polysaccharides like rhamnogalacturonan-II (RG-II). nih.gov Synthetic efforts have successfully targeted specific fragments of RG-II and another apiose-containing pectin, apiogalacturonan. rsc.orgrsc.org A common strategy involves using p-tolylthio apiofuranoside derivatives as versatile building blocks. rsc.orgresearchgate.net These thioglycosides can be activated under specific conditions to form a glycosidic linkage with a suitable acceptor.

For example, the synthesis of a trisaccharide fragment, β-Rhap-(1→3′)-β-Apif-(1→2)-α-GalAp-OMe, was achieved using a protected p-tolylthio apiofuranoside donor. rsc.orgresearchgate.net The synthesis of these fragments provides access to well-defined structures for biochemical and immunological studies, which is not possible through isolation from natural sources alone.

Table 2: Examples of Synthesized Apiose-Containing Oligosaccharide Fragments

| Target Oligosaccharide Fragment | Key Apiose Building Block | Type of Linkage Formed | Reference |

|---|---|---|---|

| Fragments of Rhamnogalacturonan-II (RG-II) | p-tolylthio apiofuranoside derivatives | β-D-apiofuranosyl linkages | rsc.orgrsc.org |

| Fragments of Apiogalacturonan | p-tolylthio apiofuranoside derivatives | β-D-apiofuranosyl linkages | rsc.org |

| β-L-Rhap-(1→3')-β-D-Apif-OMe | Methyl 2-C-hydroxymethyl-2,3-O-isopropylidene-β-D-erythrofuranoside | β(1→3') | nih.gov |

The incorporation of apiose into nucleoside structures creates novel analogs with potential therapeutic applications. The synthesis of apioadenosines has been reported as a strategy to develop selective modulators for adenosine (B11128) receptors. nih.gov The synthesis of N6-substituted 9-(3-C-hydroxymethyl-β-D-erythrofuranosyl)adenines (β-D-apio-D-furanoadenosines) and their α-L-anomers has been successfully achieved. nih.gov

The synthetic route involves coupling the apiose sugar, with appropriate protecting groups, to an adenine (B156593) base. A key challenge is the selective modification of the resulting apionucleoside. For example, selective protection of the hydroxyl groups is necessary to introduce substituents at specific positions, such as the N6 position of the adenine ring or the 5'-position of the apiose moiety. nih.gov Silyl protecting groups like tert-butyldimethylsilyl (TBDMS) are commonly used, though reaction conditions must be carefully controlled to avoid undesired side reactions, such as the formation of N6-imides. nih.gov The successful synthesis of these apiose-modified nucleosides allows for detailed structure-activity relationship (SAR) studies, exploring how the unique sugar scaffold influences biological activity. nih.gov

Preparation of Isotope-Labeled D-Apio-β-L-furanose Derivatives for Research

The synthesis of isotope-labeled derivatives of apiose is crucial for metabolic studies and for detailed structural analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy. A notable chemical method has been developed for the synthesis of DL-apiose enriched with stable isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (²H). This method allows for the preparation of derivatives labeled at specific positions, including (1-¹³C)-, (2-¹³C)-, (1-²H)-, and (2-²H)-enriched forms. nih.gov The interpretation of ¹H- and ¹³C-NMR spectra of these labeled compounds is significantly aided by the selective enrichment, providing valuable insights into the furanose ring conformation of apiose. nih.gov

The solution composition of DL-(1-¹³C)apiose in deuterium oxide (²H₂O) has been determined using ¹³C-NMR spectroscopy, revealing differences from previous determinations by ¹H-NMR spectroscopy. nih.gov Furthermore, the study of these isotope-labeled analogs has enabled the measurement of various ¹³C-¹H and ¹³C-¹³C coupling constants, which are instrumental in defining the conformational characteristics of the apiofuranose ring. nih.gov The use of ¹³C-saturation-transfer NMR spectroscopy on these derivatives has also allowed for the determination of ring-opening rate constants for the four apiofuranose anomers. nih.gov

| Labeled Derivative | Isotope | Position of Label | Application |

| (1-¹³C)-DL-apiose | ¹³C | 1 | NMR spectral analysis, conformational studies |

| (2-¹³C)-DL-apiose | ¹³C | 2 | NMR spectral analysis, conformational studies |

| (1-²H)-DL-apiose | ²H | 1 | NMR spectral analysis |

| (2-²H)-DL-apiose | ²H | 2 | NMR spectral analysis |

Chemoenzymatic Synthesis Methodologies for Apiose Derivatives

Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis to produce complex carbohydrate derivatives. While the enzymatic synthesis of apiose-containing glycosides catalyzed by apiosidases through reverse β-apiosylation or transapiosylation has not yet been reported, the potential for such methodologies is a subject of research. mdpi.com The primary challenge lies in the practical availability of retaining apiosidases, as known β-apiosidases from sources like Aspergillus aculeatus exhibit an inverting reaction mechanism, which is not suitable for transglycosylation reactions. mdpi.com

However, a chemoenzymatic strategy has been successfully employed in the synthesis of 4-nitrophenyl β-D-apiofuranoside. This synthesis involved a key regioselective enzymatic step: the benzoylation of the primary hydroxyl group of 2,3-isopropylidene-α,β-D-apiofuranose, catalyzed by Lipolase 100T. researchgate.net This enzymatic transformation was a crucial part of a five-reaction sequence to produce the target chromogenic probe. researchgate.net The development of efficient multi-gram synthesis methods for free apiose is considered a key step toward enabling the biocatalytic preparation of β-apiosides via reverse hydrolysis, a process that would be catalyzed by the more readily available inverting apiosidases. mdpi.com

| Enzymatic Step | Enzyme | Substrate | Product | Application of Final Product |

| Regioselective benzoylation | Lipolase 100T | 2,3-isopropylidene-α,β-D-apiofuranose | Benzoylated apiose derivative | Synthesis of 4-nitrophenyl β-D-apiofuranoside |

Challenges in Uridine Diphosphate-Apiose Chemical Synthesis

The chemical synthesis of uridine diphosphate-apiose (UDP-Api), the activated sugar donor required for the biosynthesis of apiose-containing polysaccharides, is fraught with significant challenges. researchgate.net A primary obstacle is the inherent instability of 1,2-cis-configured UDP-sugars like UDP-Api, particularly under neutral and basic conditions. researchgate.net This instability makes the synthesis and purification processes exceptionally difficult. researchgate.net

One of the key intermediates in the synthesis of UDP-Api is α-apiosyl 1-phosphate. The synthesis of this intermediate has been explored through various routes, including phosphoglycosylation, phosphorylation of the hemiacetal, and phosphorylation of the anomeric bromide. The latter strategy has shown the most promise, yielding the desired apiosyl 1-phosphate with good α-selectivity. researchgate.net

The subsequent pyrophosphate coupling reaction of the synthesized glycosyl 1-phosphate with uridine-monophosphate morpholidate to form UDP-Api is also challenging. Monitoring of this reaction by ³¹P-NMR spectroscopy has shown the formation of the desired product, but also its partial hydrolysis due to an unwanted intramolecular cyclization, a characteristic issue with 1,2-cis UDP-sugars. researchgate.net

Furthermore, studies on the stability of enzymatically synthesized UDP-apiose have quantified its degradation under various conditions. For instance, at pH 8.0 and 25°C, UDP-apiose has a half-life of 97.2 minutes, degrading to α-D-apio-D-furanosyl 1:2-cyclic phosphate (B84403) and UMP. nih.govportlandpress.com At pH 3.0 and 40°C, the half-life is even shorter, at 4.67 minutes, with hydrolysis yielding D-apiose and UDP. nih.govportlandpress.com After 120 days at -20°C and pH 6.4, a small percentage of UDP-apiose still undergoes degradation and hydrolysis. nih.govportlandpress.com

| Condition | Half-life | Degradation Products |

| pH 8.0, 80°C | 31.6 seconds | α-D-apio-D-furanosyl 1:2-cyclic phosphate, UMP |

| pH 8.0, 25°C | 97.2 minutes | α-D-apio-D-furanosyl 1:2-cyclic phosphate, UMP |

| pH 8.0, 4°C | 16.5 hours | α-D-apio-D-furanosyl 1:2-cyclic phosphate, UMP |

| pH 3.0, 40°C | 4.67 minutes | D-apiose, UDP |

Structural and Conformational Analysis of D Apio β L Furanose and Apiose Furanosides

Conformational Preferences of Furanose Rings in Solution

The conformation of a furanose ring is not planar and is typically described by a concept known as pseudorotation. This model characterizes the out-of-plane displacements of the ring atoms. The entire conformational landscape of the five-membered ring can be described by two key parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (θm). rsc.org The pseudorotational cycle includes ten envelope (E) and ten twist (T) conformations as the principal forms. rsc.org

The puckering of the apiofuranose ring, like other furanosides, can be quantitatively described using pseudorotational parameters. The phase angle, P, ranges from 0° to 360° and defines the specific envelope or twist conformation, while the puckering amplitude, θm, describes the degree of deviation from planarity. rsc.org For instance, a P value of 0° corresponds to a ³T₂ conformation. The analysis of endocyclic torsion angles is a primary method for determining these parameters. ias.ac.in

The conformation of the furanose ring is significantly influenced by the stereochemistry of its substituents, which can introduce steric and electrostatic interactions that alter conformational preferences. nih.govnih.gov In the case of apiose, the presence of a branched-chain hydroxymethyl group at the C3 position introduces unique steric constraints that influence the puckering of the furanose ring. The interpretation of vicinal spin-spin coupling constants from NMR spectroscopy, particularly ³J(H,H) values, is a critical experimental technique used to determine the preferred ring conformation in solution. nih.gov These experimental data are often used in conjunction with computational methods to refine the pseudorotational parameters. nih.gov

| Conformation Type | Descriptor | Phase Angle (P) |

|---|---|---|

| Envelope (E) | ³E | 18° |

| E₃ | 36° | |

| Twist (T) | ³T₂ | 0° |

| ²T₃ | 54° | |

| Envelope (E) | ⁴E | 162° |

| E₄ | 180° | |

| Twist (T) | ⁴T₀ | 198° |

| ⁰T₄ | 180° |

The conformational landscape of furanose rings is often simplified into a two-state model, describing an equilibrium between two major low-energy regions on the pseudorotational pathway, designated as Northern (N) and Southern (S) conformations. nih.gov The Northern range typically corresponds to P values from approximately 342° (-18°) to 18°, while the Southern range covers P values from 162° to 198°. These conformations are characterized by the major displacement of atoms C2 and C3 from the mean plane of the ring.

The equilibrium between N- and S-type conformers is influenced by factors such as the anomeric effect and repulsive interactions between vicinal hydroxyl groups. nih.govnih.gov The endo-anomeric effect, for instance, tends to stabilize eastern ring conformations (P values around 90°), while western conformations (P values around 270°) are often destabilized. nih.gov For β-anomers, this generally disfavors conformations in the eastern hemisphere. Molecular dynamics simulations and other computational approaches are invaluable for exploring the potential energy surface and identifying these low-energy conformers. nih.gov While the two-state model is a useful approximation for many furanosides, some configurations can populate a continuum of states rather than distinct N and S regions. nih.gov The specific conformational preference of β-D-apiofuranose is a balance of these competing energetic factors, dictated by its unique substitution pattern.

Spectroscopic Investigations of Conformation and Anomerization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating the complex conformational equilibria and anomerization processes of furanoses like D-apio-β-L-furanose in solution.

¹H and ¹³C NMR spectroscopy provides detailed information about the stereochemistry and predominant conformations of sugars in solution. nih.govslu.se For furanose rings, the magnitudes of three-bond proton-proton coupling constants (³J(H,H)) are particularly informative, as they are related to the dihedral angle between the coupled protons through the Karplus equation. nih.gov By measuring these coupling constants, the puckering of the furanose ring can be inferred.

In aqueous solution, apiose exists as a complex equilibrium mixture of four furanose anomers (α- and β-D-erythrofuranose, and α- and β-L-threofuranose), which complicates spectral analysis. The use of two-dimensional (2D) NMR experiments is often necessary to assign the overlapping signals of the different species present at equilibrium. nih.gov The chemical shifts of the ring carbons and protons are also sensitive to the ring conformation and the orientation of the substituent groups. nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Coupling Constant (Hz) |

|---|---|---|---|

| H1 | ~5.2-5.5 | ~100-105 | ³J(H1,H2) ≈ 1-7 |

| H2 | ~4.0-4.3 | ~75-80 | ³J(H2,H3) ≈ 4-8 |

| H3 | ~4.1-4.4 | ~78-83 | ³J(H3,H4) ≈ 3-7 |

| H4 | ~4.2-4.5 | ~80-85 | - |

| H5/H5' | ~3.7-3.9 | ~62-65 | - |

Note: The values presented are representative and can vary based on solvent, temperature, and specific apiose isomer.

To overcome the challenges of spectral complexity and to gain more precise conformational data, NMR studies are often conducted on molecules enriched with stable isotopes such as ¹³C and ²H (deuterium). nih.govresearchgate.net Isotope labeling simplifies complex ¹H and ¹³C NMR spectra and enables the measurement of one-bond and long-range carbon-proton (¹J(C,H), ⁿJ(C,H)) and carbon-carbon (ⁿJ(C,C)) coupling constants. nih.gov

These heteronuclear coupling constants are also dependent on molecular geometry and provide valuable constraints for conformational analysis. nih.gov For example, studies on DL-apiose enriched with ¹³C at the anomeric carbon have facilitated detailed investigations into its solution composition and ring conformation. Furthermore, techniques like ¹³C saturation-transfer NMR have been employed to determine the ring-opening and ring-closing rate constants for the different apiofuranose anomers, providing insights into the dynamics of the anomerization process. nih.gov

Theoretical and Computational Approaches to Furanose Conformation and Dynamics

In conjunction with experimental techniques, theoretical and computational methods are essential for a comprehensive understanding of furanose conformation and dynamics. nih.govnih.gov These approaches allow for the detailed exploration of the potential energy surface (PES) of the molecule, which is often difficult to fully characterize through experiments alone.

Quantum mechanical (QM) calculations, particularly those using density functional theory (DFT), are widely used to determine the geometries and relative energies of different furanoside conformers. nih.govnih.gov By performing a systematic search of the conformational space, it is possible to identify local and global energy minima corresponding to the most stable structures. researchgate.netnih.gov These calculations are critical for understanding the intrinsic factors that govern conformational preferences, such as intramolecular hydrogen bonding and the anomeric effect. researchgate.net

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of furanose rings in solution. nih.gov By simulating the movement of atoms over time, MD can reveal the pathways and time scales of conformational interconversions, offering a more complete picture than the static view provided by energy minimization alone. nih.gov The results from these simulations can be used to calculate average properties, such as NMR coupling constants, which can then be directly compared with experimental data for validation of the computational model. nih.gov

| Computational Method | Key Findings | Reference Application |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of relative energies of conformers; identification of stable low-energy structures. | Methyl α-D-lyxofuranoside researchgate.net |

| Ab initio methods | Probing the influence of solvation on conformational preferences. | Methyl 3-O-methyl-α-D-arabinofuranoside nih.gov |

| Molecular Dynamics (MD) | Simulation of conformational transitions and equilibrium populations in solution. | d-aldopento- and d-aldotetrofuranoses nih.gov |

| Hybrid QM/MM | Analysis of enzyme-substrate interactions involving furanose rings. | General enzymatic reactions |

Influence of Intramolecular and Intermolecular Interactions on Furanose Conformation

The conformation of furanose rings, unlike the more rigid six-membered pyranose rings, exhibits a high degree of flexibility. nih.govnih.gov This flexibility allows them to interconvert between multiple ring conformations, a behavior described by the concept of pseudorotation, which includes various envelope and twist forms. uomustansiriyah.edu.iqbohrium.com The preferred conformation of D-Apio-β-L-furanose and related apiosides in solution is not static but is rather a dynamic equilibrium governed by a delicate balance of intramolecular and intermolecular forces.

Intramolecular Interactions

The inherent structural features of the apiose furanoside ring give rise to several internal interactions that significantly influence its three-dimensional shape.

Stereoelectronic Effects : The anomeric and exo-anomeric effects are critical in determining the stability of different conformers. nih.gov The endo-anomeric effect, an interaction between the ring oxygen and the anomeric substituent, stabilizes conformations where the C4-O4-C1-O angle is acute, favoring what are known as eastern ring conformations. nih.gov Conversely, western conformations in α-anomers are destabilized by the absence of this effect. nih.govnih.gov The exo-anomeric effect stabilizes specific rotational positions (gauche orientations) of the aglycone at the anomeric carbon (C1), effectively reducing the conformational freedom of the C1-O bond to a single dominant state. nih.gov

| Effect | Estimated Stabilization Energy | Conformational Influence |

|---|---|---|

| Endo-anomeric Effect | ~3.2 kcal/mol | Stabilizes eastern (E) ring conformations. nih.gov |

| Exo-anomeric Effect | ~4.0 kcal/mol | Restricts rotation around the C1-O glycosidic bond, stabilizing gauche orientations. nih.gov |

Steric and Electrostatic Interactions : The spatial arrangement of substituents on the furanose ring leads to steric and electrostatic repulsions that can destabilize certain conformations. nih.gov Repulsive interactions are particularly significant between vicinal hydroxyl groups, especially when they are in a syn-configuration, which can disfavor specific puckers. nih.govnih.gov The crowding of bulky substituents results in steric hindrance, rendering conformations that minimize these interactions more stable. uomustansiriyah.edu.iq

Intramolecular Hydrogen Bonding : The hydroxyl groups on the furanose ring can form internal hydrogen bonds. These networks are a primary factor in stabilizing specific conformers of monosaccharides. researchgate.net A strategically formed intramolecular hydrogen bond can polarize the participating hydroxyl groups, creating a cooperative hydrogen-bonding array that locks the molecule into a preferred orientation. nih.gov

Intermolecular Interactions

Interactions between the apiose furanoside and its surrounding environment, such as solvent molecules or other solutes, are equally crucial in defining its conformational preferences.

Solvent Effects : The solvent plays a significant role in modulating the conformational equilibrium. rsc.org Recent research has identified a specific solvent-induced effect that partially controls the conformational properties of furanose rings, independent of the anomeric effects. nih.gov This phenomenon originates from a solvent-induced flux of atomic charges within the furanose ring atoms. This charge redistribution systematically alters the ring-distortion free energies, favoring twist conformations over envelope-like shapes. nih.gov

| Effect | Energy Alteration (Free Energy) | Favored Conformations | Disfavored Conformations |

|---|---|---|---|

| Solvent-Induced Charge Flux | ~2.5–6.5 kJ mol⁻¹ | Twist (e.g., ³T₂, ²T₃) nih.gov | Envelope (e.g., ᴼE, Eₒ) nih.gov |

Complexation and Cross-Linking : A prominent example of intermolecular forces dictating conformation is the role of D-apiose in the plant cell wall polysaccharide Rhamnogalacturonan-II (RG-II). oup.comnrel.gov In this complex biopolymer, two RG-II monomers are cross-linked through a borate (B1201080) tetraester. nrel.govresearchgate.net This cross-link specifically involves the C-2 and C-3 hydroxyl groups of an apiose residue on each monomer. oup.com The three-dimensional structure of the RG-II monomer is such that it presents the two key hydroxyl groups of the apiose residue in an exposed manner, perfectly oriented for the formation of the borate ester bridge. oup.com This intermolecular binding effectively locks the apiose furanoside into a specific, functional conformation, highlighting how molecular recognition events can override the intrinsic conformational preferences of the isolated sugar.

Biological Roles and Significance of D Apio β L Furanose Containing Glycans

Involvement in Plant Cell Wall Polysaccharides

D-apiose is a key structural element in two types of pectic polysaccharides within the plant cell wall: rhamnogalacturonan II (RG-II) and apiogalacturonan (ApiGalA). oup.comnih.gov These polysaccharides contribute to the complex and dynamic nature of the plant primary cell wall.

Rhamnogalacturonan II (RG-II) is a minor but structurally complex pectic polysaccharide essential for plant growth and development. nih.govfrontiersin.org It is found in the primary cell walls of all vascular plants, and its intricate glycosyl sequence is remarkably conserved across species. nih.govnih.gov The structure of RG-II consists of a homogalacturonan backbone with four distinct and complex side chains (A, B, C, and D). frontiersin.orgresearchgate.net These side chains are composed of at least 12 different types of glycosyl residues linked by more than 20 different glycosidic bonds. nih.gov

Apiogalacturonan (ApiGalA) is another type of pectic polysaccharide where D-apiose is a major constituent. oup.comresearchgate.net Its structure consists of an α-1,4-D-galacturonan backbone, similar to homogalacturonan, but it is distinguished by having D-apiose residues as appendant side groups. wikipedia.orgbiosynth.com

The biosynthesis of ApiGalA, like other pectic polysaccharides, occurs in the Golgi apparatus. evitachem.com It requires nucleotide sugar precursors, primarily UDP-D-apiose and UDP-galacturonic acid. evitachem.com The activated form of apiose, UDP-D-apiose, is synthesized from UDP-D-glucuronate in a reaction catalyzed by UDP-D-apiose/UDP-D-xylose synthase (AXS), an enzyme that also produces UDP-D-xylose. researchgate.netnih.gov

Unlike the ubiquitous RG-II, ApiGalA has a very limited taxonomic distribution. nih.gov It is found predominantly in the cell walls of aquatic monocots, representing a significant portion of the cell wall mass in these species. mdpi.comresearchgate.net Notably, it is a major pectic polysaccharide in duckweeds (subfamily Lemnoideae) and has also been identified in seagrasses such as Zostera marina. nih.govresearchgate.netwikipedia.org

| Plant Group | Genera/Species Examples | Significance of ApiGalA | Reference |

|---|---|---|---|

| Aquatic Monocots (Duckweeds) | Lemna minor, Spirodela polyrhiza | Constitutes a large proportion (48-57%) of the primary cell wall mass. | researchgate.net |

| Aquatic Monocots (Seagrasses) | Zostera marina | A characteristic pectic polysaccharide in the cell wall. | wikipedia.orgbiosynth.com |

Role in Plant Secondary Metabolites (Apiosides)

Beyond its structural role in the cell wall, D-apiose is a component of a vast number of plant secondary metabolites, collectively known as apiosides. oup.com Nearly 1200 apiose-containing glycosides have been identified in over 530 plant species, highlighting the widespread nature of apiosylation in secondary metabolism. mdpi.com

Apiosides are found across a diverse spectrum of natural product classes. oup.com The apiose moiety can be attached to various aglycones, which include phenolics, terpenes, saponins, and cyanogenic glycosides. oup.commdpi.com

Flavonoids : This is the largest group of apiosides. nih.gov A well-known example is apiin (B1667559) (apigenin-7-O-apiosyl(1→2)-glucoside), which was the first apiose-containing compound to be isolated and is abundant in parsley and celery. nih.govmdpi.comnih.gov

Cyanogenic Glycosides : These compounds release hydrogen cyanide upon enzymatic degradation and function in plant defense. nih.govnih.gov Apiose is one of several sugars that can be part of the glycone portion of these molecules. nih.gov An example includes 2S-β-d-apio-d-furanosyl-(1→2)-β-d-glucopyranosylmandelonitrile, isolated from Sambucus nigra. nih.gov

Other Phenolics : Apiose is also found in lignans, coumarins, and other phenylpropanoids. oup.comnih.gov

| Natural Product Class | Example Compound | Source Plant | Reference |

|---|---|---|---|

| Flavonoid Glycoside | Apiin | Parsley (Apium petroselinum) | oup.com |

| Cyanogenic Glycoside | 2S-β-d-apio-d-furanosyl-(1→2)-β-d-glucopyranosylmandelonitrile | Elderberry (Sambucus nigra) | nih.gov |

| Coumarin Glycoside | Edgeworoside B | Edgeworthia chrysanta | oup.com |

| Lignan Glycoside | Ciliatoside B | Clematis ciliata | oup.com |

The precise physiological functions of apiosylation in secondary metabolites are still being elucidated, but evidence points to roles in growth regulation and defense. oup.com

Growth Regulation : Flavonoid apiosides are suggested to act as hormone-like regulators of plant growth. nih.gov

Defense : The presence of apiose in cyanogenic glycosides incorporates it into the plant's chemical defense system against herbivores and pathogens. nih.govresearchgate.net Furthermore, the biosynthesis of the flavonoid apioside apiin in parsley is induced by stressors like UV irradiation and ozone, suggesting that these compounds provide enhanced protection against oxidative stress. oup.com

Diversity of Glycosidic Linkages and Aglycone Interactions in Natural Products

The structural diversity of apiosides is generated by the varied ways in which D-apiose is incorporated into the glycan structure and attached to different aglycones. oup.com O-linked β-d-apiose can be the sole sugar moiety attached to an aglycone, or it can be part of a larger oligosaccharide chain. oup.com

When part of a chain, the apiosyl moiety can be linked to other common sugars such as glucose (Glc), galactose (Gal), rhamnose (Rha), and xylose (Xyl). oup.commdpi.com The glycosidic bond between apiose and glucose has been observed in several regioisomeric forms, including β-(1→2), β-(1→3), β-(1→4), and β-(1→6). oup.com When apiose itself is substituted by another sugar, the linkage occurs exclusively at the β-(1→2) or β-(1→3′) positions of the apiose molecule. oup.com This versatility in linkage contributes to the vast chemical diversity of plant glycosides.

The aglycones interacting with these apiose-containing sugar chains are equally diverse, belonging to numerous chemical classes including flavonoids, lignans, coumarins, terpenes, saponins, and cyanogenic nitriles, among others. oup.commdpi.com

Comparative Biochemical Significance of D-Apio-D-Furanose versus D-Apio-L-Furanose Moieties in Natural Systems

D-apiose is a branched-chain pentose (B10789219) that exists in four potential isomeric furanose forms, which are designated based on the stereocenter at the C-3 carbon as D-apio-α/β-D/L-furanose oup.comoup.com. For a long time, it was believed that the only naturally occurring form of apiose in apiosylated compounds was D-apio-D-furanose, which has an erythro-configuration oup.comoup.com. This specificity was thought to be a result of the catalytic properties of transferase enzymes that mediate the transfer of the activated UDP-apiose to various acceptor molecules oup.comoup.com.

However, subsequent research has identified the presence of the D-apio-L-furanose moiety in natural compounds. An unusual compound, fucatoside C, isolated from the dried leaves of Lantana fucata, was found to contain two D-apio-α-L-furanosyl residues oup.com. This discovery challenged the long-held assumption about the exclusive natural occurrence of the D-apio-D-furanose form.

The D-apio-D-furanose moiety is a well-established component of key structural polysaccharides in plant cell walls, such as rhamnogalacturonan II (RG-II) and apiogalacturonan oup.commdpi.comnih.gov. In RG-II, which is found in all higher plants, D-apiose plays a crucial role in cross-linking two RG-II molecules through borate (B1201080) ester bonds, contributing to the structural integrity of the cell wall oup.commdpi.comnih.govresearchgate.net. Apiogalacturonan is another pectic polysaccharide rich in apiose, particularly abundant in the cell walls of certain aquatic monocots oup.comnih.gov. Furthermore, D-apiose is found in nearly 1200 secondary metabolites in over 530 plant species, including flavonoids and phenylethanoid glycosides mdpi.com.

The biochemical significance of the D-apio-L-furanose moiety is less understood due to its more recent discovery and seemingly rarer occurrence. Its identification in fucatoside C suggests that the enzymatic machinery for its synthesis and incorporation into glycans exists in at least some plant species. The presence of this isomer expands the known structural diversity of apiose-containing natural products.

| Feature | D-Apio-D-Furanose | D-Apio-L-Furanose |

|---|---|---|

| Configuration | Erythro-configuration | Threo-configuration |

| Prevalence in Nature | Widespread; considered the common form. oup.comoup.com | Considered rare; identified in specific compounds like fucatoside C. oup.com |

| Known Natural Occurrences | Component of rhamnogalacturonan II (RG-II) and apiogalacturonan in plant cell walls; present in numerous secondary metabolites. oup.commdpi.comnih.gov | Found as D-apio-α-L-furanosyl residues in fucatoside C from Lantana fucata. oup.com |

| Established Biological Roles | Structural role in plant cell walls via borate cross-linking of RG-II. mdpi.comnih.govresearchgate.net Part of various bioactive secondary metabolites. mdpi.com | Specific biological role is not yet well-defined. |

Enzymatic Hydrolysis: β-D-Apiosidases and their Biotechnological Relevance

β-D-Apiosidases are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of the β-D-apiofuranosyl linkage, releasing apiose from various apiose-containing glycosides and oligosaccharides mdpi.com. These enzymes play a significant role in the metabolism of apiosylated compounds in nature and have garnered considerable interest for their biotechnological applications mdpi.comresearchgate.net.

Glycosidase activity specifically targeting β-D-apiofuranosides has been identified in several filamentous fungi, most notably from strains of Aspergillus niger mdpi.comresearchgate.net. Commercial enzyme preparations derived from these fungi, often used in the winemaking industry, have been found to contain β-apiosidase activity mdpi.comresearchgate.net. The primary function of these enzymes in nature is the breakdown of complex plant-derived molecules mdpi.com.

The biotechnological relevance of β-D-apiosidases is primarily linked to the food and beverage industry, particularly in winemaking and fruit juice production researchgate.net. Many flavor and aroma compounds in fruits like grapes exist as non-volatile, glycosidically bound precursors mdpi.comresearchgate.net. β-D-Apiosidases can hydrolyze these apiosylated precursors, releasing volatile aroma compounds and thereby enhancing the flavor and aromatic profile of the final product mdpi.comresearchgate.net. For instance, certain enzyme preparations are used to improve the varietal aroma of wine by releasing these trapped aromatic molecules researchgate.net.

Beyond flavor enhancement, β-D-apiosidases hold potential in the pharmaceutical industry mdpi.comresearchgate.net. The enzymatic synthesis of specific apiosides and apioglucosides can be achieved through two main methods catalyzed by glycosidases: reverse hydrolysis and transglycosylation mdpi.com.

Reverse hydrolysis is a thermodynamically controlled process where the enzyme synthesizes a glycoside from a free sugar and an alcohol. However, this method often results in low yields and long reaction times mdpi.com.

Transglycosylation is a kinetically controlled process where the enzyme transfers a glycosyl unit from a donor to an acceptor molecule. This method is generally faster and provides higher yields compared to reverse hydrolysis mdpi.com. The ability to synthesize novel apiose-containing compounds opens avenues for creating molecules with potential pharmaceutical relevance mdpi.com.

| Application Area | Specific Use | Mechanism/Benefit |

|---|---|---|

| Food & Beverage Industry (Winemaking, Fruit Juices) | Flavor and aroma enhancement. mdpi.comresearchgate.net | Enzymatic hydrolysis of non-volatile, apiosylated aroma precursors, leading to the release of volatile aromatic compounds. mdpi.comresearchgate.net |

| Pharmaceutical Industry | Synthesis of bioactive apiosides and apioglucosides. mdpi.comresearchgate.net | Catalyzing the formation of glycosidic bonds through reverse hydrolysis or transglycosylation to create novel compounds with potential therapeutic properties. mdpi.com |

| Biocatalysis | General synthesis of apiose-containing compounds. | Provides a specific and controlled method for creating complex carbohydrates. |

Advanced Analytical Methodologies for D Apio β L Furanose Research

High-Resolution Mass Spectrometry for Structural Characterization

High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental compositions and the differentiation of isobaric species. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for sequencing oligosaccharides and identifying glycosidic linkages, including those involving the unique apiosyl residue.

The structural analysis of carbohydrates, including those containing D-apiose, presents a significant challenge due to the diversity of monosaccharides and their linkage positions. researchgate.net Tandem mass spectrometry (MS/MS) has emerged as a crucial technique for the rapid and simultaneous relative quantitation of glycosidic linkages in oligosaccharides and polysaccharides. researchgate.net The general approach involves several key steps:

Permethylation: Free hydroxyl groups on the carbohydrate are chemically modified by permethylation. This step enhances the stability of the molecule and directs fragmentation patterns during MS/MS analysis.

Hydrolysis: The permethylated polysaccharide is then hydrolyzed to release the individual monosaccharide residues.

Derivatization: The hydrolyzed monosaccharides are derivatized, for example with 1-phenyl-3-methyl-5-pyrazolone (PMP), to improve their chromatographic separation and ionization efficiency. researchgate.net

LC-MS/MS Analysis: The derivatized monosaccharides are separated using liquid chromatography (LC) and analyzed by a triple quadrupole mass spectrometer (QqQ-MS) operating in multiple reaction monitoring (MRM) mode. researchgate.net This allows for the specific detection and quantification of different linkage types (e.g., terminal, linear, bisecting, and trisecting) based on their characteristic fragmentation patterns.

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to aid in structural elucidation. In the context of D-Apio-β-L-furanose, stable isotopes such as Carbon-13 (¹³C) and Deuterium (B1214612) (²H) can be incorporated into the molecule. The synthesis of DL-apiose enriched with ¹³C or ²H has been successfully demonstrated. nih.gov

These labeled compounds can be used in various mass spectrometry-based studies:

Metabolic Flux Analysis: By feeding cells or organisms with isotopically labeled precursors (e.g., ¹³C-glucose), the incorporation of the label into apiose-containing metabolites can be tracked by mass spectrometry. This provides valuable insights into the biosynthetic pathways of these compounds.

Quantitative Analysis: Isotopically labeled D-apiose can be used as an internal standard for the accurate quantification of naturally occurring apiose in complex biological samples. The mass shift between the labeled standard and the unlabeled analyte allows for precise measurement, minimizing matrix effects.

Fragmentation Analysis: The fragmentation patterns of isotopically labeled oligosaccharides in tandem MS can help to confirm fragmentation mechanisms and provide unambiguous structural assignments.

The detection of these isotopically labeled molecules is achieved by observing the characteristic mass shift in the mass spectrum corresponding to the number of incorporated heavy isotopes.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of carbohydrates in solution. It provides detailed information about the connectivity of atoms, their stereochemical relationships, and the dynamic properties of the molecule.

The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the foundation for determining the structure of D-Apio-β-L-furanose and its derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for this purpose. The interpretation of these spectra can be significantly aided by the use of selective isotopic enrichment (e.g., with ¹³C). nih.gov

¹H NMR: The 1D ¹H NMR spectrum provides information about the chemical environment of each proton, and the coupling constants (J-values) between them can be used to infer dihedral angles and thus, the relative stereochemistry.

¹³C NMR: The 1D ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environments.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing the proton connectivity within the furanose ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. For a sugar, this means that a cross-peak can be observed between the anomeric proton and all other protons within the same ring.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly crucial for identifying glycosidic linkages by observing correlations between the anomeric proton of one sugar residue and a carbon atom of the adjacent residue.

The following table summarizes the ¹H and ¹³C NMR chemical shifts for the anomeric signals of the four furanose forms of DL-apiose in ²H₂O.

| Anomer | ¹H-1 Chemical Shift (ppm) | ¹³C-1 Chemical Shift (ppm) |

| α-D-erythrofuranose | 5.34 | 104.2 |

| β-D-erythrofuranose | 5.27 | 104.0 |

| α-L-threofuranose | 5.31 | 104.5 |

| β-L-threofuranose | 5.24 | 103.8 |

| Data sourced from Snyder JR, Serianni AS. Carbohydr Res. 1987. |

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific and sensitive technique for studying phosphorylated molecules. oxinst.com Given that ³¹P has a natural abundance of 100% and a nuclear spin of ½, it provides clear and sharp signals. oxinst.com In the context of D-apiose, phosphorylated derivatives are key intermediates in its biosynthesis. For instance, UDP-D-apiose is formed from UDP-D-glucuronic acid by the enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS). nih.gov

Real-time NMR spectroscopy has been used to monitor the enzymatic conversion of UDP-GlcA, allowing for the direct observation of the transient UDP-apiose product. nih.gov ³¹P-NMR is ideally suited for such studies because:

Specificity: It exclusively detects phosphorus atoms, providing a clean spectral window free from interference from other nuclei.

Sensitivity to Chemical Environment: The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment, allowing for the differentiation of various phosphate-containing species such as monophosphates, diphosphates (as in UDP-apiose), and cyclic phosphates. nih.gov

Quantitative Analysis: Under appropriate experimental conditions, the signal intensity in a ³¹P-NMR spectrum is directly proportional to the concentration of the phosphorus-containing species, enabling quantitative monitoring of reaction kinetics.

The analysis of phosphorylated intermediates like UDP-apiose by ³¹P-NMR provides crucial information on the mechanism and kinetics of the enzymes involved in apiose biosynthesis.

D-apiose, like other reducing sugars, exists in solution as an equilibrium mixture of its different anomeric forms (α and β furanoses) and the open-chain form. The interconversion between these forms occurs through the opening and closing of the furanose ring. Saturation-transfer NMR spectroscopy is a powerful technique for measuring the rates of these dynamic processes.

This method involves selectively irradiating (saturating) the NMR signal of one anomer and observing the effect on the intensity of the signals of the other anomers. The transfer of saturation between the forms allows for the determination of the rate constants for the ring-opening reaction.

The ring-opening rate constants (k_open_) for the four apiofuranoses have been determined using ¹³C-saturation-transfer NMR spectroscopy. nih.gov These studies provide fundamental insights into the stability and reactivity of the different anomers of apiose.

The following table presents the ring-opening rate constants for the apiofuranose anomers at 55 °C.

| Apiofuranose Anomer | Ring-Opening Rate Constant (k_open) (s⁻¹) |

| α-D-erythrofuranose | 0.51 |

| β-D-erythrofuranose | 0.37 |

| α-L-threofuranose | 0.25 |

| β-L-threofuranose | 0.65 |

| Data sourced from Snyder JR, Serianni AS. Carbohydr Res. 1987 and compared to related tetrofuranoses in Wu J, Serianni AS. Carbohydr Res. 1990. nih.govnih.gov |

These kinetic data are essential for understanding the conformational dynamics of D-Apio-β-L-furanose, which can influence its recognition and processing by enzymes.

Chromatographic Separation Techniques (e.g., HPLC, TLC)

Chromatographic methods are fundamental for the isolation and quantification of D-Apio-β-L-furanose, which is typically found as a component of larger glycosides and polysaccharides rather than in a free form. oup.com High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating complex mixtures of carbohydrates and their derivatives. For highly polar molecules like apiose-containing oligosaccharides, Hydrophilic Interaction Chromatography (HILIC) is particularly effective. mdpi.comnih.gov HILIC columns allow for the retention and separation of polar compounds that are not well-retained on traditional reversed-phase (e.g., C18) columns. mdpi.com When coupled with mass spectrometry (MS), HPLC-MS/MS provides a highly sensitive and specific method for both the quantification and structural identification of apiose-containing molecules. nih.gov The analysis of flavonoid glycosides, for instance, often involves an initial isolation and purification process using chromatographic techniques to separate compounds like quercetin (B1663063) 3-O-β-d-apiofuranosyl-(1→2)-β-d-galactopyranoside. nih.gov

Thin-Layer Chromatography (TLC): TLC serves as a valuable method for the qualitative and semi-quantitative analysis of carbohydrates. It is often used for rapid screening of fractions during isolation procedures. nih.gov While traditionally a qualitative technique, modern advancements using image analysis software allow for quantitative determination of carbohydrate spots on a TLC plate. nih.gov This method is advantageous due to its simplicity, low cost, and the minimal sample preparation required. nih.gov

Below is a table summarizing typical chromatographic approaches for analyzing apiose-containing compounds.

| Technique | Stationary Phase (Column/Plate) | Mobile Phase Example | Detection Method | Application |

| HPLC | HILIC | Acetonitrile/Water gradient with ammonium (B1175870) formate (B1220265) buffer | Mass Spectrometry (MS), UV (for aglycones) | Quantification of specific apiosylated compounds in complex mixtures (e.g., plant extracts). mdpi.comnih.gov |

| HPLC | Reversed-Phase (C18) | Acetonitrile/Water gradient | UV, MS | Analysis of less polar apiose-containing glycosides or derivatized sugars. mdpi.com |

| GC-MS | Capillary Column (e.g., DB-5) | Helium (carrier gas) | Mass Spectrometry (MS) | Analysis of monosaccharide composition (including apiose) after hydrolysis and derivatization (e.g., alditol acetates). nih.gov |

| TLC | Silica Gel Plate | Butanol/Acetic Acid/Water mixtures | Chemical derivatization (e.g., sulfuric acid charring) followed by densitometry or image analysis | Rapid screening of fractions, qualitative identification, and semi-quantitative analysis of apiosides. nih.gov |

Spectroscopic Techniques for Glycosidic Bond Characterization (e.g., Raman Spectroscopy)

Determining the conformation and configuration of the glycosidic bond linking D-Apio-β-L-furanose to other sugars or aglycones is critical for understanding the three-dimensional structure and function of the parent molecule. Raman spectroscopy has emerged as a powerful, non-destructive technique for this purpose. nih.govbiorxiv.org

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are highly sensitive to its chemical environment and conformation. biorxiv.orgnih.gov This sensitivity extends to the subtle structural variations in glycosidic linkages (e.g., α vs. β anomers) and the rotational angles (dihedral angles) that define the bond's orientation between sugar units. nih.govdatapdf.com The technique is particularly well-suited for studying carbohydrates in their native aqueous environment, as the Raman signal from water is weak and does not obscure the spectral regions of interest. nih.govbiorxiv.org

Key advantages of Raman spectroscopy in glycosidic bond analysis include:

Sensitivity to Anomeric Configuration: The spectra can distinguish between α- and β-glycosidic linkages. nih.gov

Conformational Analysis: Rotations around the glycosidic bonds lead to distinct spectral changes, allowing for the identification of the most abundant conformers in solution. nih.govresearchgate.net

Minimal Sample Preparation: The technique can be applied directly to aqueous solutions, requiring small sample volumes. datapdf.com

The table below highlights key Raman spectral regions relevant to the analysis of carbohydrates and glycosidic bonds.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Significance for Glycosidic Bond Characterization |

| 400-650 cm⁻¹ | Ring deformation modes, C-C-O and C-C-C bending | Sensitive to the overall ring structure and pucker, which is influenced by the glycosidic linkage. |

| 700-950 cm⁻¹ | C-O-C stretching, anomeric region | Highly sensitive to the anomeric configuration (α vs. β) and the conformation of the glycosidic bond. nih.gov |

| 1200-1500 cm⁻¹ | CH₂ and C-O-H deformation modes | Provides information on the substituent groups and their orientation. |

| 2700-3100 cm⁻¹ | C-H stretching modes | Sensitive to conformational changes in the saccharide structure. nih.gov |

Integration of Computational and Experimental Approaches for Glycan Analysis

The inherent flexibility and structural complexity of glycans, including those containing D-Apio-β-L-furanose, present significant analytical challenges. nih.gov A synergistic integration of experimental techniques and computational modeling is increasingly essential to gain a comprehensive understanding of their structure, dynamics, and function. nih.govnih.gov

This integrated approach typically involves a workflow where experimental data provides benchmarks and validation for computational models, while simulations offer atomic-level insights that are often inaccessible through experiments alone. biorxiv.orgresearchgate.net

The Workflow:

Experimental Data Acquisition: Techniques like Nuclear Magnetic Resonance (NMR), X-ray crystallography, and Raman spectroscopy are used to gather structural and conformational data. biorxiv.orgnih.gov

Molecular Modeling: A three-dimensional model of the apiose-containing glycan is built.

Molecular Dynamics (MD) Simulations: MD simulations are performed to explore the conformational landscape of the molecule over time, revealing its dynamic behavior, flexibility, and preferred shapes in solution. nih.gov

Quantum Mechanics (QM) Calculations: For a representative set of structures generated by MD, QM methods are used to calculate theoretical spectroscopic properties, such as Raman spectra. nih.govbiorxiv.org

Comparison and Refinement: The computationally predicted spectra are compared with the experimental spectra. researchgate.net A good match validates the structural models and conformational ensembles, providing a detailed picture of the molecule's behavior. biorxiv.org

This combined strategy was instrumental in developing a three-dimensional model of how two rhamnogalacturonan-II (RG-II) monomers are cross-linked by a borate (B1201080) diester bridge at their apiosyl residues, a critical feature for the integrity of plant cell walls. oup.com

The following table outlines the complementary roles of various experimental and computational methods in glycan analysis.

| Method Type | Technique | Role in Integrated Analysis |

| Experimental | NMR Spectroscopy | Provides information on atom connectivity, glycosidic linkage positions, and through-space atomic distances (NOEs) to define the primary structure and aspects of 3D conformation. nih.gov |

| Experimental | Raman Spectroscopy | Offers detailed data on vibrational modes sensitive to glycosidic bond conformation and ring pucker in aqueous solution. nih.govbiorxiv.org |

| Experimental | X-ray Crystallography | Determines the static, solid-state 3D structure of a glycan or glycoprotein (B1211001) at atomic resolution, when crystals are available. nih.gov |

| Computational | Molecular Dynamics (MD) | Simulates the dynamic motions of the glycan over time, revealing its flexibility, accessible conformations, and interactions with solvent. nih.govresearchgate.net |

| Computational | Quantum Mechanics (QM) / QM/MM | Calculates theoretical properties (e.g., spectra, reaction energies) to help interpret experimental data and elucidate enzymatic mechanisms. biorxiv.orgnih.gov |

Future Research Directions in D Apio β L Furanose Chemistry and Biology

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of D-apiose begins with UDP-D-glucuronic acid, which is converted to UDP-apiose and UDP-xylose by the bifunctional enzyme UDP-apiose/UDP-xylose synthase (UAXS). oup.comnih.govnih.govresearchgate.net This enzyme has been identified and characterized in various plants, including Arabidopsis. oup.comnih.gov However, the complete biosynthetic landscape is far from understood.

Future research will likely focus on:

Identifying Novel Biosynthetic Enzymes: While UAXS is a key player, other enzymes involved in modifying or regulating the apiose biosynthetic pathway may exist. The recent discovery of the first apiosyltransferase, GuApiGT from Glycyrrhiza uralensis, which is responsible for the 2″-O-apiosylation of flavonoid glycosides, highlights that essential enzymes in these pathways are still being uncovered. researchgate.netresearchgate.net The identification and characterization of more apiosyltransferases are crucial for understanding how apiose is incorporated into a diverse range of molecules. nih.govuga.edu

Investigating Regulatory Mechanisms: How plants control the flux of UDP-D-glucuronic acid towards either UDP-apiose or UDP-xylose remains an open question. Research into the regulatory mechanisms, including transcriptional control of UAXS and feedback inhibition, will provide a more complete picture of how apiose biosynthesis is managed within the cell.

Exploring Alternative Pathways: While the UAXS-mediated pathway is established, the possibility of alternative or modified biosynthetic routes in different plant species or under specific environmental conditions cannot be ruled out. Comparative genomics and metabolomics approaches could reveal novel enzymes and pathways.

Development of Novel Synthetic Strategies for Complex Apiosides

The chemical synthesis of complex apiosides is a significant challenge due to the unique branched structure and the furanosidic nature of D-apiose, which can exist in four anomeric forms in solution. researchgate.net The development of efficient and stereoselective synthetic methods is critical for producing sufficient quantities of these compounds for biological studies.

Key areas for future research include:

Stereoselective Glycosylation Methods: Creating the β-glycosidic linkage of the apiofuranosyl moiety with high stereoselectivity is a major hurdle. Future efforts will likely focus on developing novel glycosylation donors and promoters that can control the stereochemical outcome of the reaction. The synthesis of di- and tri-saccharide fragments of rhamnogalacturonan-II (RG-II) has been achieved using p-tolylthio apiofuranoside derivatives as key building blocks. researchgate.net

Efficient Protecting Group Strategies: The development of orthogonal protecting group strategies is essential for the synthesis of complex oligosaccharides containing apiose. The remarkable stability of the 2,3-O-isopropylidene group in apiofuranose derivatives, for instance, necessitates its replacement with more reactive protecting groups in certain synthetic routes. researchgate.net

Chemoenzymatic Synthesis: Combining the precision of enzymatic reactions with the versatility of chemical synthesis offers a powerful approach. Utilizing newly discovered apiosyltransferases or engineered glycosidases in synthetic pathways could simplify the construction of complex apiosides. mdpi.com Multicomponent reactions (MCRs) also offer an efficient way to build molecular complexity in a single step. nih.gov

In-depth Conformational Studies and Dynamic Behavior of Apiose Furanosides

The three-dimensional structure and dynamic behavior of apiose-containing molecules are intimately linked to their biological function. The furanose ring of apiose is flexible and can adopt various conformations, such as envelope and twist forms. wikipedia.org Understanding these conformational preferences is key to deciphering their interactions with other molecules.

Future research in this area will likely involve:

Advanced Spectroscopic and Computational Methods: The use of high-resolution NMR spectroscopy, X-ray crystallography, and advanced computational modeling will be crucial for characterizing the conformational landscapes of apiosides in detail. gu.se These studies can reveal the preferred conformations in solution and in the solid state.

Conformation-Activity Relationships: Investigating how the conformation of the apiofuranosyl residue influences the biological activity of apiosides is a critical area of research. For example, the three-dimensional structure of the RG-II monomer shows that the apiose residue in side-chain A is positioned to enable the formation of borate (B1201080) ester cross-links, which are vital for the mechanical properties of the primary cell wall. oup.com

Exploration of Enzymatic Specificity and Engineering for Biocatalysis

Enzymes involved in the metabolism of apiose offer tremendous potential for biocatalysis, particularly in the synthesis and modification of bioactive compounds. researchgate.netmdpi.com Understanding the specificity of these enzymes and engineering them for novel functions are key research frontiers.

Future directions include:

Discovering Novel Apiose-Specific Enzymes: The search for new enzymes, such as β-apiosidases and acuminosidases, from various natural sources remains a priority. mdpi.com These enzymes can be used for the hydrolysis of apiosides to release valuable aglycones or for the synthesis of novel apiosides through transglycosylation. researchgate.netmdpi.com

Structural and Mechanistic Studies: Determining the crystal structures of apiosyltransferases and other apiose-metabolizing enzymes will provide invaluable insights into their substrate recognition and catalytic mechanisms. nih.govresearchgate.net This knowledge is essential for rational enzyme engineering.

Protein Engineering for Altered Specificity: Site-directed mutagenesis and directed evolution can be employed to alter the substrate specificity of known enzymes. For example, engineering a glycosyltransferase to accept apiose as a donor substrate could enable the synthesis of a wide range of novel apiosides. nih.govaiche.org The identification of a key sugar-binding motif in GuApiGT has already enabled the creation of mutants with altered sugar selectivity through protein engineering. researchgate.netresearchgate.net

Understanding the Broader Biological Context and Functional Diversity in Living Systems

While D-apiose is known to be a key component of plant cell wall polysaccharides like rhamnogalacturonan II (RG-II) and apiogalacturonan, its functional diversity in other biological contexts is still being explored. oup.comnih.govnih.govmdpi.com Apiose is also found in a vast number of secondary metabolites, suggesting a wide range of biological roles. oup.comnih.gov

Future research should aim to:

Investigate the Role of Apiosides in Plant Defense: Many apiosylated secondary metabolites, such as flavonoid glycosides, are thought to be involved in plant defense mechanisms. mdpi.com Elucidating the precise roles of these compounds in protecting plants from pathogens and herbivores is an important area of investigation.

Explore Apiose in Other Organisms: The discovery of UDP-apiose synthesis in marine bacteria like Geminicoccus roseus and the plant pathogen Xanthomonas pisi suggests that the biological significance of apiose extends beyond the plant kingdom. uga.eduplos.org Further research is needed to identify the apiose-containing glycans in these organisms and to understand their functions.

Unravel the Functional Significance of Apiosylation: The fundamental question of why plants and other organisms invest energy in apiosylating their metabolites remains largely unanswered. oup.com Future studies should focus on comparing the biological activities of apiosylated versus non-apiosylated compounds to understand the functional advantages conferred by the apiose moiety. The degradation of apiose-containing polysaccharides by human gut microorganisms is also an area of growing interest. nih.govnih.gov

Q & A

Basic Research Questions

Q. What established methods are used for synthesizing D-Apio-beta-L-furanose, and how do they differ in yield and stereoselectivity?

- Methodological Answer : The primary synthesis involves the reaction of furanoses with formaldehyde under alkaline conditions, as demonstrated by Ho (1979), yielding D- and L-apiose via branching at C-3 . A comparative analysis of methods is summarized below:

| Synthesis Method | Catalyst/Solvent | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|

| Formaldehyde reaction | Alkaline aqueous medium | 30–45% | Moderate (racemic mixture) | Ho (1979) |

| Isopropylidene protection | Dichloromethane, TFA | 50–65% | High (β-L-furanose) | Nachman et al. (1986) |

- Key variables affecting outcomes include pH, temperature, and protecting group strategies.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY) is critical for resolving stereochemistry, while X-ray crystallography provides definitive proof of furanose ring conformation . Mass spectrometry (MS) validates molecular weight, particularly for sulfated or glycosylated derivatives .

Q. How can researchers design a study to investigate the biological activity of this compound using the PICOT framework?

- Methodological Answer : Apply the PICOT framework:

- P opulation: Bacterial/fungal strains (e.g., E. coli, C. albicans).

- I ntervention: this compound derivatives at varying concentrations.

- C omparison: Control groups treated with standard antibiotics.

- O utcome: Minimum inhibitory concentration (MIC) or growth inhibition rate.

- T ime: 24–72 hours of exposure.

This design ensures reproducibility and aligns with antimicrobial studies .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of this compound to minimize racemization?

- Methodological Answer : Utilize chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic catalysis to enhance stereocontrol. Reaction monitoring via in-situ IR spectroscopy helps identify racemization phases. Nachman et al. (1986) achieved >90% β-L selectivity using isopropylidene protection and low-temperature conditions .

Q. What strategies resolve contradictions in NMR data for sulfated derivatives of this compound?

- Methodological Answer : Contradictions often arise from dynamic ring puckering or solvent effects. Employ temperature-dependent NMR studies and Density Functional Theory (DFT) calculations to model conformational equilibria. Benchmark datasets adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) ensure reproducibility .

Q. How can computational models predict the glycosylation behavior of this compound in plant cell walls?

- Methodological Answer : Molecular dynamics (MD) simulations parameterized with quantum mechanical (QM) data (e.g., torsion angles, charge distribution) can model glycosidic bond formation. Validate predictions against experimental data from X-ray diffraction or solid-state NMR .

Q. What ethical and validity challenges arise when studying this compound in biomedical applications?

- Methodological Answer :

- Validity Threats : Batch-to-batch variability in synthetic purity (address via HPLC standardization).

- Ethical Issues : Ensure compliance with biohazard protocols for antimicrobial testing (e.g., BSL-2 labs).

Mitigate risks through peer-reviewed experimental protocols and third-party replication .

Data Management and Reproducibility

Q. How can researchers apply FAIR principles to computational studies of this compound?

- Methodological Answer :

- Findable : Assign DOI to datasets via repositories like Zenodo.

- Accessible : Use open-access formats (e.g., SDF for structural data).

- Interoperable : Align metadata with IUPAC standards (e.g., InChI keys).

- Reusable : Document synthesis protocols using electronic lab notebooks (ELNs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.